Ammonium tricosafluorododecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

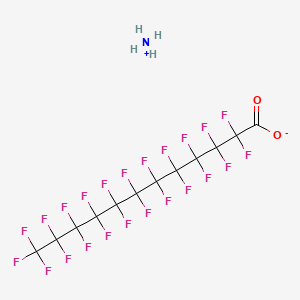

Ammonium tricosafluorododecanoate is an organic compound with the molecular formula C12H4F23NO2 and a molecular weight of 631.13 g/mol . It is a white solid that is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a surfactant and lubricant in various industrial applications .

Preparation Methods

Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.

In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .

Chemical Reactions Analysis

Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ammonium tricosafluorododecanoate has a wide range of applications in scientific research:

Biology: This compound is utilized in biological studies to investigate the effects of fluorinated compounds on cellular processes.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .

Comparison with Similar Compounds

Ammonium tricosafluorododecanoate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include:

Ammonium perfluorooctanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.

Ammonium perfluorononanoate: Similar in structure but with a different chain length, affecting its solubility and reactivity.

Ammonium perfluorodecanoate: Shares similar applications but differs in its physical and chemical properties due to the variation in chain length.

These compounds are used in similar applications but differ in their specific properties and performance characteristics.

Biological Activity

Ammonium tricosafluorododecanoate, a fluorinated compound, is recognized for its unique properties and potential biological activities. This article examines its biological activity, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

- Chemical Formula : C23H38F23N

- Molecular Weight : 431.10 g/mol

- CAS Number : 3793-74-6

This compound is a salt derived from tricosafluorododecanoic acid, which belongs to a class of substances known as perfluoroalkyl substances (PFAS). PFAS are characterized by their strong carbon-fluorine bonds, making them resistant to environmental degradation.

The biological activity of this compound can be linked to its interactions with cellular pathways and receptors. Similar compounds, such as ammonium perfluorooctanoate (APFO), have been studied extensively for their effects on lipid metabolism and endocrine disruption.

-

Lipid Metabolism :

- Research indicates that exposure to PFAS can alter lipid profiles in organisms. For instance, studies on APFO have shown that it can decrease plasma triglycerides and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C) concentrations through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs) .

- The activation of PPARα is significant as it plays a role in fatty acid oxidation and lipid metabolism regulation.

-

Endocrine Disruption :

- PFAS compounds have been implicated in endocrine disruption due to their ability to bind to nuclear receptors that regulate hormone signaling pathways. This can lead to altered hormone levels and reproductive toxicity.

Environmental Impact

This compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. PFAS compounds are known for their ability to accumulate in biological systems due to their resistance to degradation.

Bioaccumulation Potential

- Studies have indicated low bioconcentration factors (BCFs) in aquatic organisms, suggesting limited accumulation in fish and other wildlife . However, marine mammals may be more susceptible due to their inefficient elimination pathways.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Chemical Structure | Ammonium salt of tricosafluorododecanoic acid |

| Lipid Effects | Decreased triglycerides; increased HDL-C via PPAR activation |

| Toxicity Indicators | Increased liver weight; potential hepatotoxicity observed |

| Environmental Risk | Low bioaccumulation in aquatic species; risk for mammals |

Properties

CAS No. |

3793-74-6 |

|---|---|

Molecular Formula |

C12H4F23NO2 |

Molecular Weight |

631.13 g/mol |

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |

InChI |

InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |

InChI Key |

CZSJYNHKKNEDDD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.